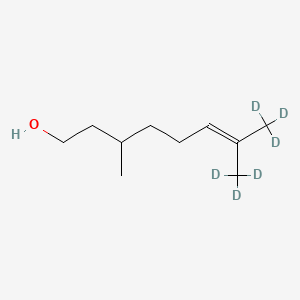

Citronellol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

162.30 g/mol |

IUPAC Name |

8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3 |

InChI Key |

QMVPMAAFGQKVCJ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H] |

Canonical SMILES |

CC(CCC=C(C)C)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Citronellol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Citronellol-d6, a deuterated analog of the monoterpenoid citronellol. Isotopically labeled compounds such as this compound are invaluable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry assays. This document details the primary synthetic routes, experimental methodologies, and methods for assessing isotopic purity.

Introduction to this compound

This compound is a stable isotope-labeled version of citronellol where six hydrogen atoms have been replaced with deuterium. The standard IUPAC nomenclature for this compound is 8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol , which indicates that the deuterium atoms are located on the two terminal methyl groups of the molecule. This specific labeling provides a significant mass shift of +6 daltons compared to the unlabeled compound, making it an excellent internal standard for mass spectrometry-based bioanalysis. The shared chemical and physical properties with the unlabeled analyte ensure similar behavior during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through two primary strategies, both of which rely on the chemical modification of a suitable precursor. The choice of pathway often depends on the availability of deuterated starting materials and the desired scale of the synthesis.

Pathway A: Reduction of a Deuterated Precursor

This is the more direct and commonly employed method, which involves the reduction of a deuterated aldehyde (Citronellal-d6) or the hydrogenation of a deuterated allylic alcohol (Geraniol-d6).

Pathway B: Introduction of Deuterium via a Deuterated Reagent

In this approach, a non-deuterated precursor is treated with a deuterium-donating reagent to introduce the isotopic label.

The following diagram illustrates the logical relationship between the key precursors and the final product.

Decoding the Certificate of Analysis for Citronellol-d6: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for Citronellol-d6, a deuterated form of citronellol. Understanding this document is paramount for ensuring the accuracy and reproducibility of experimental results.

This compound is a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of citronellol in various matrices. Its deuteration provides a distinct mass difference from the endogenous analyte, enabling precise and accurate measurements. The CoA for this compound, therefore, presents a comprehensive summary of its key quality attributes.

Product Information and Physical Properties

The initial section of the CoA typically provides fundamental information about the compound and its physical characteristics. This data is essential for proper handling, storage, and use of the material.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | Not available (specific to manufacturer) |

| Molecular Formula | C₁₀H₁₄D₆O |

| Molecular Weight | 162.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in alcohols and most organic solvents |

| Storage | 2-8°C, under an inert atmosphere, protected from light |

Analytical Data for Quality Control

This core section of the CoA details the results of various analytical tests performed to confirm the identity, purity, and isotopic enrichment of the this compound batch.

Identity and Structure Confirmation

The identity of the compound is unequivocally established using spectroscopic techniques.

| Test | Method | Result |

| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Consistent with the structure of this compound |

| Mass Spectrometry | Electron Ionization (EI) or Electrospray Ionization (ESI) | Conforms to the expected mass spectrum |

Purity and Impurity Profile

Purity is a critical parameter, and it is typically assessed by chromatographic methods.

| Test | Method | Specification | Result |

| Chemical Purity | Gas Chromatography (GC-FID) | ≥ 98.0% | 99.5% |

| Isotopic Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98.0 atom % D | 99.2 atom % D |

| Enantiomeric Purity | Chiral Gas Chromatography (Chiral GC) | Report Value | 97.5% ee (R-isomer) |

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality control data was generated and to potentially replicate the analysis.

Gas Chromatography (GC-FID) for Chemical Purity

-

Objective: To determine the percentage of the main component (this compound) and to detect any non-volatile or volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Final Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL of a 1 mg/mL solution in methanol.

-

Quantification: The percentage purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

-

Objective: To confirm the identity of the compound and to determine the degree of deuterium incorporation.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Same as for chemical purity analysis.

-

Mass Spectrometer: Operated in full scan mode to obtain the mass spectrum. The relative abundances of the molecular ion and its isotopologues are used to calculate the isotopic purity.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The percentage of deuterium incorporation is calculated by comparing the observed ion intensities with the theoretical distribution for the desired level of deuteration.

Chiral Gas Chromatography (Chiral GC) for Enantiomeric Purity

-

Objective: To separate and quantify the different enantiomers of this compound.

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ 225).

-

Oven Program: Isothermal analysis at a temperature optimized for the separation of the enantiomers (e.g., 120°C).

-

Other GC Conditions: Similar to the chemical purity analysis.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[1]

Visualizing the Analytical Workflow

Diagrams can provide a clear and concise overview of the logical flow of the analytical processes.

Caption: Workflow for the analysis of this compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of Citronellol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citronellol-d6, a deuterated analog of the naturally occurring monoterpenoid, citronellol. This document details the critical quality attributes of this compound, including its isotopic purity and enrichment, and provides in-depth methodologies for its synthesis and characterization. It is intended to serve as a vital resource for professionals utilizing stable isotope-labeled compounds in analytical research, metabolic studies, and pharmacokinetic applications.

Introduction to this compound

This compound is a stable isotope-labeled version of citronellol where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The deuteration specifically occurs at the two terminal methyl groups attached to the double bond.[1] This selective labeling preserves the core chemical structure and reactivity of the parent molecule while providing the analytical advantages necessary for high-sensitivity assays.[1]

The molecular formula for this compound is C₁₀H₁₄D₆O, with a corresponding molecular weight of approximately 162.31 daltons, a +6 dalton shift compared to the non-deuterated citronellol (C₁₀H₂₀O, molecular weight ~156.27 g/mol ).[1][2][3] This mass difference is fundamental to its application in isotope dilution mass spectrometry (IDMS).

Core Concepts: Isotopic Purity and Enrichment

Understanding the distinction between chemical purity, isotopic purity, and isotopic enrichment is critical for the effective use of any stable isotope-labeled compound.

-

Chemical Purity: This refers to the percentage of the material that is the chemical entity (citronellol), regardless of its isotopic composition. It is typically assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Isotopic Purity: This value represents the percentage of the labeled compound that possesses the exact intended isotopic composition. For this compound, it is the proportion of molecules that contain exactly six deuterium atoms and no fewer.

-

Isotopic Enrichment: This term describes the abundance of the deuterium isotope at the specific labeled positions within the molecule. High isotopic enrichment is crucial to minimize crosstalk or interference from the natural abundance of isotopes in the unlabeled analyte.

Caption: Key quality parameters for deuterated standards.

Synthesis and Purification of this compound

The synthesis of this compound with high isotopic enrichment requires precise and controlled chemical reactions. The most common methods involve the catalytic reduction of a suitable precursor using a deuterium source.

Common Synthetic Approaches:

-

Catalytic Hydrogenation: This is a direct and efficient method involving the reduction of citronellal or the selective hydrogenation of geraniol or nerol under a deuterium gas (D₂) atmosphere. Palladium-based catalysts are often preferred for their high conversion rates and selectivity.

-

Deuterium Exchange: This approach utilizes direct hydrogen-deuterium exchange reactions with deuterium oxide (D₂O) as the deuterium source. While economically advantageous, it may require more rigorous conditions to achieve high levels of incorporation.

Following synthesis, purification is essential to ensure high chemical purity. Specialized chromatographic techniques are employed to separate the deuterated product from any remaining starting materials, catalysts, and unlabeled or partially labeled species. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for achieving the purity required for analytical standards.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of Citronellol-d6

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and pharmaceutical development, deuterated compounds such as Citronellol-d6 serve as invaluable tools. The substitution of hydrogen with deuterium can significantly alter metabolic pathways, making these labeled compounds essential for pharmacokinetic studies, metabolism research, and as internal standards in quantitative analysis. However, the very nature of isotopic labeling necessitates stringent storage and handling protocols to maintain both chemical purity and isotopic integrity. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, along with detailed experimental protocols for stability assessment. While specific long-term stability data for this compound is not extensively published, this guide synthesizes information from analogous non-deuterated compounds, general principles for deuterated standards, and guidelines from regulatory bodies.

Recommended Storage and Handling

The primary factors influencing the stability of this compound are temperature, light, atmospheric moisture, and oxygen. Adherence to proper storage and handling is critical to prevent chemical degradation and isotopic exchange.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C Short-term: 2-8°C | Minimizes chemical degradation and reduces solvent evaporation if in solution. Some suppliers of deuterated citronellol recommend room temperature storage for the neat compound, but suggest re-analysis after three years.[1] For analytical standards in solution, colder temperatures are generally preferred. |

| Light | Store in amber glass vials or protect from light. | Protects against potential photodegradation, a common pathway for organic molecules. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the alcohol and the double bond. For deuterated compounds, it also reduces exposure to atmospheric moisture, which can cause H-D exchange. |

| Container | Tightly sealed, airtight containers. For solutions, use vials with minimal headspace. | Prevents evaporation of the solvent, which would alter the concentration, and limits exposure to air and moisture. |

Handling Best Practices:

-

Equilibration: Before opening, always allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the cold vial.[2]

-

Aliquoting: For solutions, it is advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize contamination of the bulk supply.[2]

-

Solvent Choice: If preparing solutions, use high-purity, anhydrous, and, if necessary, deuterated solvents to prevent chemical reactions and isotopic exchange.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by both its chemical structure (a monoterpenoid alcohol) and its isotopic labeling.

Potential Degradation Pathways:

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde (Citronellal-d6) and further to a carboxylic acid (Citronellic acid-d6). The double bond is also susceptible to oxidation.

-

Isomerization: Acidic or thermal conditions can potentially cause isomerization of the double bond.

-

Hydrogen-Deuterium (H-D) Exchange: While the deuterium labels on the methyl groups (d6) are on carbon atoms and thus generally stable, extreme pH conditions could potentially facilitate exchange, compromising isotopic purity. The hydroxyl proton is readily exchangeable, but this is not part of the deuterated label in this compound.

-

Thermal Degradation: High temperatures can lead to the breakdown of the molecule, potentially forming various smaller volatile compounds.[3]

Illustrative Stability Data:

| Storage Condition | Expected Stability | Source/Analogy |

| -20°C in a sealed ampule | ≥ 2 years | Based on stability data for terpene mixture CRMs. |

| 2-8°C (neat) | Re-analysis recommended after 3 years | Based on supplier information for a similar deuterated citronellol product. |

| 40°C / 75% RH (Accelerated) | Significant degradation may be observed within 6 months. | General principle of accelerated stability testing to predict long-term stability. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve long-term, accelerated, and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.

1. Long-Term and Accelerated Stability Study Protocol:

-

Objective: To evaluate the stability of this compound under recommended and stressed storage conditions over time.

-

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound (either neat or as a solution in a suitable anhydrous solvent like acetonitrile) in amber glass vials, sealed under an inert atmosphere.

-

Storage Conditions:

-

Long-Term: 2-8°C / 40% RH and/or -20°C.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5%.

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analytical Method: Use a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess purity and identify any degradation products.

-

Analysis: At each time point, analyze samples from each storage condition. Quantify the remaining this compound and any new peaks corresponding to degradation products. Assess for any changes in physical appearance.

-

2. Forced Degradation (Stress Testing) Protocol:

-

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

-

Methodology: Expose this compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours.

-

Photostability: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²). A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to separate and identify the degradation products. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.

Visualizing Workflows and Pathways

Diagram of Stability Testing Workflow:

Caption: Workflow for a comprehensive stability study of this compound.

Diagram of Potential Degradation Pathways:

Caption: Potential chemical and isotopic degradation pathways for this compound.

By implementing these rigorous storage, handling, and testing protocols, researchers can ensure the long-term integrity of this compound, leading to more accurate and reproducible scientific outcomes.

References

Citronellol-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citronellol-d6, a deuterated form of the naturally occurring monoterpenoid, citronellol. This document details its chemical properties, potential applications in research and drug development, relevant experimental protocols, and known biological signaling pathways of its non-deuterated counterpart.

Core Data Presentation

For clarity and ease of comparison, the fundamental quantitative data for this compound and its parent compound, Citronellol, are summarized below.

| Property | This compound | Citronellol |

| CAS Number | 220687-53-6 | 106-22-9[1] |

| Molecular Formula | C₁₀H₁₄D₆O | C₁₀H₂₀O[1] |

| Molecular Weight | 162.31 g/mol | 156.27 g/mol [1][2] |

| IUPAC Name | 8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol | 3,7-Dimethyloct-6-en-1-ol |

Applications in Research and Drug Development

The primary utility of this compound in a research context stems from the kinetic isotope effect. The substitution of hydrogen with the heavier deuterium isotope creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can significantly impact the rate of metabolic processes, making deuterated compounds valuable tools in drug discovery and development.

Metabolic Stability and Pharmacokinetics

Internal Standard for Analytical Methods

This compound is an ideal internal standard for the quantitative analysis of citronellol in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). A stable isotope-labeled internal standard co-elutes with the analyte and has a similar ionization efficiency, allowing for accurate correction of variations in sample preparation and instrument response[3].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for deuteration. One common approach is the reduction of citronellal or the hydrogenation of geraniol or nerol using deuterium gas in the presence of a suitable catalyst, such as copper chromite.

Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general framework for evaluating the metabolic stability of a compound.

Objective: To determine the in vitro intrinsic clearance (CLint) of Citronellol and this compound in human liver microsomes.

Materials:

-

Citronellol and this compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of Citronellol and this compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test compounds at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 10-15 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Calculate the percentage of the compound remaining at each time point and determine the half-life (t₁/₂) and intrinsic clearance (CLint).

Data Analysis: The rate of disappearance of the parent compound follows first-order kinetics. The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k).

-

t₁/₂ = 0.693 / k

-

CLint (µL/min/mg protein) = (k / microsomal protein concentration) x 1000

Biological Activity and Signaling Pathways of Citronellol

While specific signaling studies on this compound are not available, the biological activities of its non-deuterated form, citronellol, have been investigated. These pathways provide a foundation for understanding the potential biological effects of this compound.

Anti-inflammatory Effects via PPAR Activation

Citronellol has been shown to act as an agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Activation of these nuclear receptors plays a crucial role in the regulation of lipid metabolism and inflammation.

Inhibition of the NF-κB and AP-1 Signaling Pathways

Studies have demonstrated that citronellol can exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are key regulators of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.

Logical Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a logical workflow for incorporating this compound into a drug discovery program.

References

Applications of Deuterated Citronellol in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted applications of deuterated citronellol in scientific research, with a particular focus on its role in analytical chemistry, metabolic studies, and drug development. By replacing one or more hydrogen atoms with its stable isotope, deuterium, deuterated citronellol becomes a powerful tool for enhancing the precision of quantitative analysis, elucidating metabolic pathways, and investigating the pharmacokinetic profiles of xenobiotics.

Deuterated Citronellol as an Internal Standard in Quantitative Analysis

Deuterated compounds are considered the "gold standard" for use as internal standards in mass spectrometry-based quantitative analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This is due to their near-identical physicochemical properties to the non-deuterated analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4] The key difference is their mass, allowing for their distinct detection by a mass spectrometer.

The use of deuterated citronellol as an internal standard is particularly valuable for the accurate quantification of citronellol in complex matrices such as essential oils, biological fluids (plasma, urine), and tissue homogenates. It effectively compensates for variations in extraction efficiency, injection volume, and matrix effects, leading to improved accuracy and precision of the analytical method.

Experimental Protocol: Quantification of Citronellol in a Biological Matrix using GC-MS with Deuterated Citronellol as an Internal Standard

This protocol outlines a general procedure for the analysis of citronellol in a plasma sample.

1. Sample Preparation and Spiking:

-

To 100 µL of plasma sample, add a precise volume of a standard solution containing a known concentration of deuterated citronellol (e.g., citronellol-d5). The concentration of the internal standard should be in the mid-range of the expected analyte concentration.

-

Calibration standards and quality control (QC) samples are prepared by spiking blank plasma with known concentrations of non-deuterated citronellol and the same fixed concentration of deuterated citronellol.

2. Extraction:

-

Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate) to the spiked plasma samples.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the mobile phase for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both citronellol and deuterated citronellol.

-

4. Data Analysis:

-

The concentration of citronellol in the samples is determined by calculating the ratio of the peak area of the characteristic ion of citronellol to the peak area of the characteristic ion of the deuterated citronellol internal standard.

-

A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of citronellol in the unknown samples is then interpolated from this curve.

Quantitative Data Summary

The following table summarizes hypothetical but realistic performance data for a validated GC-MS method for the quantification of citronellol in human plasma using deuterated citronellol as an internal standard.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | < 15% |

Applications in Metabolic Studies

Deuterated citronellol serves as an invaluable tracer for investigating the metabolic fate of citronellol in biological systems. By administering deuterated citronellol, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile and identify its metabolites using mass spectrometry.

Elucidating Metabolic Pathways

The known metabolic pathway of citronellol involves oxidation to citronellic acid, followed by further degradation through β-oxidation. Deuterium labeling at specific positions on the citronellol molecule can help to confirm and further detail this pathway. For example, deuterium substitution at the C1 position (the alcohol group) would allow for the tracking of its oxidation to the corresponding aldehyde and carboxylic acid.

Caption: Simplified metabolic pathway of citronellol.

Investigating Metabolic Switching

Deuterium substitution can alter the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect (KIE). This can lead to "metabolic switching," where the metabolic burden is shifted to other non-deuterated positions in the molecule. By strategically placing deuterium atoms on the citronellol molecule, researchers can investigate the flexibility of its metabolic pathways and identify alternative routes of biotransformation.

For example, if the primary site of metabolism is blocked by deuteration, the enzymatic machinery may target a secondary site, leading to the formation of different metabolites. Studying this phenomenon can provide valuable insights into the substrate specificity of the enzymes involved in citronellol metabolism.

Caption: Concept of metabolic switching due to deuteration.

Determining Enzyme Kinetics and the Kinetic Isotope Effect (KIE)

Deuterated citronellol can be used as a substrate to determine the kinetic parameters of the enzymes responsible for its metabolism, such as alcohol dehydrogenases and cytochrome P450 enzymes. By comparing the rate of metabolism of deuterated and non-deuterated citronellol, the kinetic isotope effect (KIE) can be calculated. The magnitude of the KIE provides information about the rate-limiting step of the enzymatic reaction and can help to elucidate the reaction mechanism.

Experimental Protocol: In Vitro Metabolism of Deuterated Citronellol using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of deuterated citronellol compared to its non-deuterated counterpart.

1. Incubation:

-

Prepare incubation mixtures in microcentrifuge tubes containing:

-

Liver microsomes (e.g., human or rat).

-

Phosphate buffer (pH 7.4).

-

Either non-deuterated citronellol or deuterated citronellol at a known concentration.

-

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for many metabolic enzymes).

2. Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated tubes by adding a quenching solution (e.g., ice-cold acetonitrile).

3. Sample Processing:

-

Add a known concentration of an internal standard (a different deuterated compound or a structural analog) to all samples.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound (citronellol or deuterated citronellol) at each time point.

4. Data Analysis:

-

Plot the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

-

The KIE can be estimated from the ratio of the intrinsic clearance values (CLint(H)/CLint(D)).

Quantitative Data Summary

The following table presents illustrative data from an in vitro metabolic stability assay comparing citronellol and a deuterated analog.

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Citronellol | 25 | 27.7 |

| Citronellol-d5 | 55 | 12.6 |

| Kinetic Isotope Effect (KIE) | - | 2.2 |

Applications in Drug Development and Pharmacokinetics

The principles of using deuterated compounds in metabolic studies are directly applicable to drug development. If citronellol were a drug candidate or a structurally related compound, deuteration could be explored as a strategy to modulate its pharmacokinetic profile.

By slowing down the rate of metabolism, deuteration can potentially:

-

Increase the half-life of a drug, leading to less frequent dosing.

-

Increase the overall drug exposure (Area Under the Curve, AUC).

-

Reduce the formation of potentially toxic metabolites.

-

Improve the safety and efficacy profile of a drug.

The workflow for investigating the potential benefits of deuteration in a drug discovery context is outlined below.

Caption: Workflow for utilizing deuteration in drug discovery.

Conclusion

Deuterated citronellol is a versatile and powerful tool for researchers across various scientific disciplines. Its primary application as an internal standard in mass spectrometry significantly enhances the accuracy and reliability of quantitative analyses. Furthermore, its use as a metabolic tracer provides deep insights into the biotransformation of citronellol, enabling the elucidation of metabolic pathways, the investigation of metabolic switching, and the determination of enzyme kinetics. In the realm of drug development, the principles demonstrated with deuterated citronellol can be applied to modulate the pharmacokinetic properties of drug candidates, potentially leading to safer and more effective therapeutics. The continued application of deuterated compounds like citronellol will undoubtedly contribute to advancements in analytical chemistry, metabolism research, and pharmaceutical sciences.

References

An In-depth Technical Guide to the Mass Spectrum of Citronellol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of Citronellol-d6. Specifically, this guide focuses on a commercially available standard, 8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol, where the six deuterium atoms are located on the two terminal methyl groups. Understanding the fragmentation pattern of this deuterated analog is crucial for its use as an internal standard in quantitative analytical methods, metabolic studies, and for elucidating reaction mechanisms.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted based on the well-established fragmentation of its non-deuterated counterpart, Citronellol. Under electron ionization, the primary fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water). The presence of six deuterium atoms on the terminal methyl groups leads to characteristic mass shifts in the resulting fragments.

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 162, which is 6 mass units higher than that of unlabeled Citronellol (m/z 156). Due to the high energy of electron ionization, the molecular ion peak is often of low abundance.

Key Fragmentation Pathways:

-

Loss of Water (Dehydration): A common fragmentation for alcohols is the elimination of a water molecule (H₂O). In this compound, this would result in a fragment ion at m/z 144 ([M-18]⁺).

-

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. For Citronellol, this is not a major fragmentation pathway leading to a prominent peak.

-

Cleavage leading to the Base Peak: The most abundant fragment (base peak) in the mass spectrum of Citronellol is observed at m/z 69. This fragment corresponds to the C₅H₉⁺ ion, resulting from cleavage of the C4-C5 bond. For this compound, since the deuterium labels are on the terminal methyl groups, this fragmentation would result in a fragment at m/z 75, corresponding to the C₅H₃D₆⁺ ion.

-

Other Significant Fragments: Other important fragments in the spectrum of Citronellol include those at m/z 41, 55, 81, and 95. The corresponding fragments for this compound are expected to show mass shifts if they retain the deuterated terminal isopropenyl group.

Data Presentation: Predicted Mass Spectral Data

| Fragment Ion Description | Unlabeled Citronellol (m/z) | This compound (m/z) | Predicted Relative Abundance | Notes |

| Molecular Ion [M]⁺ | 156 | 162 | Low | Six deuterium atoms on the terminal methyls. |

| Loss of Water [M-H₂O]⁺ | 138 | 144 | Moderate | Neutral loss of 18 Da. |

| [C₉H₁₇]⁺ | 123 | 129 | Moderate | Loss of the CH₂OH group and a hydrogen. |

| [C₇H₁₁]⁺ | 95 | 101 | Moderate | Contains the deuterated isopropenyl group. |

| [C₆H₉]⁺ | 81 | 81 | High | Does not contain the deuterated portion. |

| Base Peak [C₅H₃D₆]⁺ | 69 | 75 | 100% | Represents the deuterated isopropenyl fragment. |

| [C₄H₇]⁺ | 55 | 55 | High | Does not contain the deuterated portion. |

| [C₃H₅]⁺ | 41 | 41 | High | Does not contain the deuterated portion. |

Experimental Protocols

A standard method for analyzing this compound is by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a typical experimental protocol.

2.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For quantitative analysis, spike the appropriate sample matrix with a known concentration of the this compound internal standard.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Split/Splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

Mandatory Visualizations

Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

In-Depth Technical Guide to the Safety Data for Citronellol-d6

Chemical and Physical Properties

Citronellol is a naturally occurring acyclic monoterpenoid.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [2][3] |

| Appearance | Colorless oily liquid | |

| Odor | Rose-like | |

| Boiling Point | 222 - 225 °C | |

| Melting Point | < -20 °C | |

| Flash Point | > 93.3 °C (Closed Cup) | |

| Density | 0.854 - 0.857 g/mL at 25 °C | |

| Solubility in Water | 200 mg/L at 25 °C | |

| log Pow (Octanol/Water Partition Coefficient) | 3.41 - 3.91 |

Hazard Identification and Classification

Citronellol is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |

| Acute Aquatic Toxicity | 2 | H401: Toxic to aquatic life |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Flammable Liquid | 4 | H227: Combustible liquid |

Toxicological Profile

Acute Toxicity

Citronellol exhibits low acute oral and dermal toxicity.

| Route | Species | Value |

| Oral (LD50) | Rat | 3450 mg/kg |

| Dermal (LD50) | Rabbit | 2650 mg/kg |

Irritation and Sensitization

Citronellol is a known skin and eye irritant. It is also recognized as a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.

Genotoxicity

Studies have shown that dl-citronellol is not genotoxic.

Carcinogenicity

No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

Experimental Protocols

Skin Sensitization: Local Lymph Node Assay (LLNA)

The Murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of a substance.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is identified as a sensitizer if it induces a dose-dependent and significant increase in lymphocyte proliferation compared to vehicle-treated controls.

Methodology:

-

Animal Model: Typically, female CBA/J mice are used.

-

Test Substance Preparation: The test substance is prepared at various concentrations in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A positive control (e.g., hexyl cinnamic aldehyde) and a negative control (vehicle alone) are included.

-

Application: A defined volume (e.g., 25 µL) of the test substance, positive control, or negative control is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled DNA precursor, typically ³H-methyl thymidine.

-

Sample Collection and Processing: After a set time (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

-

Data Analysis: The incorporation of the radiolabel is measured using a scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 for at least one concentration.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, a positive control (a known mutagen), and a negative control (solvent).

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Signaling Pathways and Logical Relationships

Citronellol Interaction with Inflammatory and Apoptotic Pathways

Recent research suggests that citronellol can modulate various signaling pathways involved in inflammation and apoptosis. A simplified representation of these interactions is provided below.

Caption: Citronellol's modulation of inflammatory and apoptotic pathways.

General Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like Citronellol.

Caption: General workflow for chemical safety assessment.

Logical Relationship of Hazard Management

This diagram outlines the logical steps involved in managing the hazards associated with a chemical.

Caption: Logical steps in chemical hazard management.

References

Methodological & Application

Application Note: High-Throughput Quantification of Terpenes in Complex Matrices using LC-MS/MS with Citronellol-d6 Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple terpenes in complex sample matrices. To ensure the highest degree of accuracy and precision, this protocol employs Citronellol-d6 as a deuterated internal standard, mitigating matrix effects and variabilities in sample preparation and instrument response. The methodology presented herein is particularly suited for researchers, scientists, and drug development professionals working with natural product extracts, pharmaceutical formulations, and other complex samples where accurate terpene profiling is critical.

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are major components of essential oils. Their roles in fragrance, flavor, and potential therapeutic applications have led to a surge in their scientific investigation. Accurate quantification of terpenes is essential for the quality control of consumer products, the standardization of herbal medicines, and for understanding their pharmacological effects.

LC-MS/MS has emerged as a powerful analytical technique for terpene analysis due to its high selectivity and sensitivity.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample at the beginning of the workflow. Because the deuterated standard has nearly identical physicochemical properties to the analyte of interest, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument performance.

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of a panel of common terpenes, utilizing this compound as the internal standard.

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS quantification of terpenes with this compound.

Materials and Reagents

-

Solvents: LC-MS grade methanol, acetonitrile, and water (0.1% formic acid).

-

Standards: Analytical grade standards of the terpenes of interest.

-

Internal Standard: this compound (≥98% isotopic purity).

-

Columns: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Vials: 2 mL amber glass autosampler vials with PTFE septa.

-

Filters: 0.22 µm syringe filters.

Protocols

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each terpene standard and this compound in methanol.

-

Intermediate Composite Standard Solution (10 µg/mL): Prepare a mixed solution of all target terpenes by diluting the primary stock solutions in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate composite standard solution. Spike each calibration standard with the internal standard spiking solution to a final concentration of 100 ng/mL of this compound.

Sample Preparation

-

Homogenization: Homogenize solid samples to a fine powder. For liquid samples, ensure they are well-mixed.

-

Weighing/Aliquoting: Accurately weigh approximately 100 mg of the homogenized solid sample or pipette 100 µL of the liquid sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each sample.

-

Extraction: Add 1 mL of methanol to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough extraction.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any solid material.

-

Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific analytes and instrument.

Liquid Chromatography:

| Parameter | Value |

| System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |

Mass Spectrometry:

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Mode | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350 °C |

| Vaporizer Temperature | 400 °C |

| Capillary Voltage | 4000 V |

MRM Transitions:

The precursor and product ion transitions for each terpene and this compound must be optimized by infusing individual standard solutions into the mass spectrometer. Representative MRM transitions are provided in the data table below.

Quantitative Data

The following table summarizes representative quantitative data for a selection of common terpenes, including their optimized MRM transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Internal Standard |

| This compound (IS) | 163.2 | 87.1 | 50 | 15 | N/A |

| Linalool | 155.1 | 93.1 | 50 | 12 | This compound |

| Limonene | 137.1 | 93.1 | 50 | 10 | This compound |

| β-Caryophyllene | 205.2 | 133.1 | 50 | 18 | This compound |

| α-Humulene | 205.2 | 93.1 | 50 | 20 | This compound |

| Myrcene | 137.1 | 93.1 | 50 | 10 | This compound |

| α-Pinene | 137.1 | 93.1 | 50 | 10 | This compound |

| Geraniol | 155.1 | 93.1 | 50 | 12 | This compound |

| Terpinolene | 137.1 | 93.1 | 50 | 10 | This compound |

Data Analysis

Quantification is performed by constructing calibration curves for each analyte. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte in the calibration standards. A linear regression analysis is then applied to determine the concentration of the terpenes in the unknown samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of terpenes in a variety of complex matrices. The incorporation of this compound as a deuterated internal standard ensures the highest level of accuracy and precision by compensating for matrix effects and procedural losses. This methodology is a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Quantitation of Terpenes in Cannabis Products Using the Triple Quad™ 3500 LC-MS/MS System | Technology Networks [technologynetworks.com]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

Method Development for Essential Oil Analysis Using Citronellol-d6 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of essential oil components using Gas Chromatography-Mass Spectrometry (GC-MS) with Citronellol-d6 as an internal standard. The use of a deuterated internal standard enhances the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

Introduction

Essential oils are complex mixtures of volatile organic compounds, and their quantitative analysis is crucial for quality control, authentication, and research into their therapeutic properties. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the individual components of these oils.[1][2] For accurate quantification, the use of an internal standard is recommended to compensate for potential variations during the analytical process.

An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. Isotopically labeled standards, such as this compound, are considered the gold standard for GC-MS analysis.[3][4][5] This is because they co-elute with their non-labeled counterparts and exhibit nearly identical chemical behavior during extraction and chromatography, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

This application note details a validated GC-MS method using this compound for the accurate quantification of citronellol and other structurally related terpenes commonly found in essential oils.

Experimental Protocols

Materials and Reagents

-

Essential Oil Samples: e.g., Citronella oil, Geranium oil, Rose oil.

-

Citronellol analytical standard: (≥98% purity)

-

This compound (3,7-Dimethyl-6-octen-1-ol-1,1,2,2,3,4-d6): (≥98% isotopic purity)

-

Solvent: Hexane or Ethyl Acetate (GC grade)

Instrument and Conditions

-

Gas Chromatograph: Agilent 6890 Series GC system or equivalent.

-

Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless inlet at 250°C with a split ratio of 25:1.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 3°C/min to 240°C.

-

Hold at 240°C for 5 minutes.

-

-

MS Transfer Line: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Standard and Sample Preparation

2.3.1. Stock Solutions

-

Citronellol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of citronellol standard and dissolve in 10 mL of hexane.

-

This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

2.3.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the citronellol stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add a constant concentration of the this compound internal standard (e.g., 10 µg/mL).

2.3.3. Sample Preparation

Accurately weigh approximately 10 mg of the essential oil sample and dissolve it in 10 mL of hexane. To a 1 mL aliquot of the diluted sample, add the same constant concentration of the this compound internal standard as used in the calibration standards.

GC-MS Analysis

Inject 1 µL of each calibration standard and sample into the GC-MS system. Acquire data in SIM mode, monitoring the selected ions for citronellol and this compound.

Data Presentation and Analysis

Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for monitoring is crucial for the specificity and sensitivity of the analysis. Based on the mass spectra of citronellol, the following ions are recommended for SIM analysis.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Citronellol | 69 | 81 | 95 |

| This compound | 75 | 87 | 101 |

Note: The m/z values for this compound are predicted based on a +6 Da shift from the corresponding citronellol fragments. It is recommended to confirm these ions by analyzing a pure standard of this compound.

Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of the citronellol quantifier ion to the peak area of the this compound quantifier ion against the concentration of citronellol in the calibration standards. The linearity of the calibration curve should be evaluated, with an R² value > 0.99 being desirable.

Quantification of Citronellol in Essential Oil Samples

Calculate the concentration of citronellol in the essential oil samples using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary

| Sample | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Cal Std 1 | 1 | 10 | 15,000 | 1,500,000 | 0.010 | - |

| Cal Std 2 | 5 | 10 | 76,000 | 1,510,000 | 0.050 | - |

| Cal Std 3 | 10 | 10 | 152,000 | 1,505,000 | 0.101 | - |

| Cal Std 4 | 25 | 10 | 380,000 | 1,515,000 | 0.251 | - |

| Cal Std 5 | 50 | 10 | 755,000 | 1,500,000 | 0.503 | - |

| Cal Std 6 | 100 | 10 | 1,510,000 | 1,505,000 | 1.003 | - |

| Essential Oil 1 | - | 10 | 450,000 | 1,510,000 | 0.298 | Calculated |

| Essential Oil 2 | - | 10 | 680,000 | 1,500,000 | 0.453 | Calculated |

Visualization of Experimental Workflow

Caption: Workflow for the quantitative analysis of essential oils using this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Rationale for using a deuterated internal standard in GC-MS analysis.

References

- 1. gcms.cz [gcms.cz]

- 2. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Citronellol in Plant Extracts Using Citronellol-d6 by GC-MS

Abstract

This application note details a robust and accurate method for the quantitative analysis of citronellol in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, Citronellol-d6. The use of a deuterated internal standard is the gold standard for quantitative analysis as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high precision and accuracy.[1][2][3][4] This method is particularly suited for researchers, scientists, and drug development professionals working with complex botanical matrices. The protocol outlines sample extraction, preparation of calibration standards, GC-MS instrument parameters, and data analysis. Method performance characteristics, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are also presented.

Introduction

Citronellol is a naturally occurring acyclic monoterpenoid found in the essential oils of various plants, most notably in citronella grass (Cymbopogon species).[5] It is widely used in the fragrance, cosmetic, and food industries and is also investigated for its potential therapeutic properties, including insect repellent and anti-inflammatory effects. Accurate quantification of citronellol in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. For quantitative analysis, the use of an internal standard is essential to compensate for potential variations during the analytical process. Stable isotope-labeled internal standards, such as this compound, are ideal as they share near-identical chemical and physical properties with the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.

This application note provides a detailed protocol for the quantitative analysis of citronellol in plant extracts using this compound as an internal standard by GC-MS.

Experimental Protocols

Materials and Reagents

-

Citronellol (≥98% purity): Analytical standard

-

This compound (≥98% purity, deuterated): Internal standard (IS)

-

Hexane (HPLC grade): Solvent for extraction and dilutions

-

Methanol (HPLC grade): Solvent for stock solutions

-

Anhydrous Sodium Sulfate: For drying extracts

-

Plant Material: e.g., dried leaves of Cymbopogon winterianus

Preparation of Stock and Working Solutions

-

Citronellol Stock Solution (1 mg/mL): Accurately weigh 10 mg of citronellol standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane. This working solution will be added to all calibration standards and samples.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the citronellol stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. To each calibration standard, add a fixed amount of the this compound working solution to obtain a final IS concentration of 1 µg/mL in each standard.

Sample Preparation: Extraction from Plant Material

-

Grinding: Mill the dried plant material to a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered plant material into a glass vial. Add 10 mL of hexane.

-

Sonication: Sonicate the mixture for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully transfer the supernatant (hexane extract) to a clean vial.

-

Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Internal Standard Spiking: Take 1 mL of the dried extract and add a precise amount of the this compound working solution to achieve a final concentration of 1 µg/mL.

-

Dilution: If necessary, dilute the spiked extract with hexane to bring the citronellol concentration within the calibration range.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar nonpolar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Selected Ion Monitoring (SIM)

-

Citronellol (Analyte): m/z 69, 81, 95

-

This compound (IS): m/z 72, 85, 100

-

Quantitative Data and Method Validation

The analytical method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.03 µg/mL (based on S/N = 3) |

| Limit of Quantification (LOQ) | 0.1 µg/mL (based on S/N = 10) |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Table 1: Summary of Quantitative Data for Citronellol Analysis.

Data Analysis

The concentration of citronellol in the plant extracts is determined using the calibration curve. The curve is generated by plotting the ratio of the peak area of the analyte (citronellol) to the peak area of the internal standard (this compound) against the concentration of the calibration standards.

Diagrams

Caption: Experimental workflow for the quantitative analysis of citronellol.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a reliable, accurate, and precise approach for the quantitative analysis of citronellol in plant extracts. The detailed protocol and validated performance parameters presented in this application note offer a solid foundation for researchers and professionals in the fields of natural product analysis and drug development to implement this method for routine quality control and research purposes. The use of a stable isotope-labeled internal standard is highly recommended to mitigate matrix effects and other sources of analytical variability, thereby ensuring the integrity of the quantitative data.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. waters.com [waters.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A high performance thin layer chromatography (HPTLC) method for the quality assessment of citronella oil: application in commercial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Citronellol-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of citronellol in various matrices using Citronellol-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative analysis, as it accurately corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results. [1][2]

Principle of Internal Standardization with this compound

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibration standards, and quality controls. This compound is an ideal internal standard for citronellol analysis due to its structural similarity, with the only difference being the replacement of six hydrogen atoms with deuterium. This ensures that it behaves nearly identically to citronellol during sample extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, even in the presence of sample loss or matrix effects. [1][2]

Sample Preparation Techniques

The choice of sample preparation technique depends on the complexity of the sample matrix. Below are protocols for various common matrices.

Biological Fluids (Plasma, Serum, Urine)

Protocol 1: Protein Precipitation (PPT)

This method is suitable for the rapid removal of proteins from biological fluids.

Experimental Protocol:

-

Pipette 200 µL of the biological sample (plasma, serum, or urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate the proteins. [3]4. Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent like hexane (for GC-MS).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective method for extracting analytes from complex matrices, offering a cleaner extract than PPT.

Experimental Protocol:

-

Pipette 500 µL of the biological sample, calibration standard, or quality control sample into a glass tube.

-

Add 50 µL of the this compound internal standard working solution and vortex.

-

Add 2 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent for injection into the analytical instrument.

Beverages (e.g., Juices, Seltzers)

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the extraction of volatile compounds like citronellol from liquid matrices.

Experimental Protocol:

-

Pipette 5 mL of the beverage into a 20 mL headspace vial.

-

Add a known amount of this compound internal standard working solution.

-

Optionally, add a salting-out agent like sodium chloride (e.g., 1 g) to increase the volatility of the analytes.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 15-30 minutes).

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorb the fiber in the hot GC injector for analysis.

Essential Oils

Protocol: Direct Dilution

For the analysis of citronellol in essential oils, a simple dilution is typically sufficient.

Experimental Protocol:

-

Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

-

Add a known amount of the this compound internal standard working solution.

-

Dilute to the mark with a suitable solvent such as hexane or ethanol.

-

Vortex to ensure homogeneity.

-

If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile compounds like citronellol.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial: 60°C for 2 min, Ramp: 5°C/min to 180°C, then 20°C/min to 250°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

Selected Ion Monitoring (SIM) Parameters:

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Citronellol | 69 | 81, 41 |

| This compound | 75 | 87, 45 |

Note: The m/z values for this compound are shifted by +6 units for fragments containing the deuterated portion of the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective, making it ideal for bioanalytical applications where low detection limits are required.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Citronellol | 157.2 | 69.1 | 15 |

| This compound | 163.2 | 75.1 | 15 |

Note: These are proposed transitions and should be optimized for the specific instrument used.

Data Presentation and Method Validation

Method validation should be performed to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, recovery, and matrix effects.

Table 1: Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 1 ng/mL (in plasma) |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | 85-95% |

| Matrix Effect | < 15% |

Visualizations